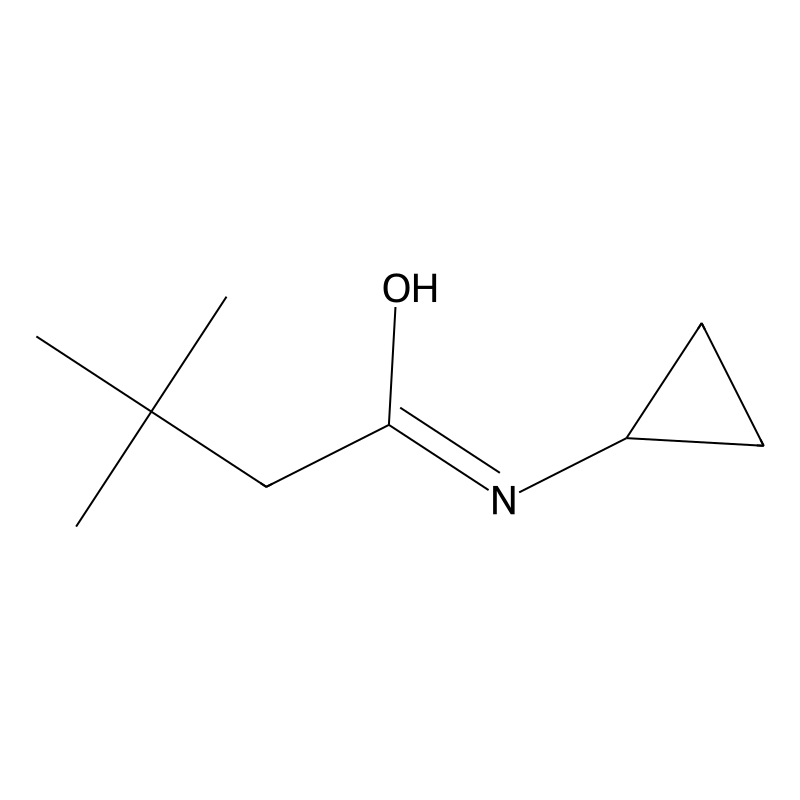

N-cyclopropyl-3,3-dimethylbutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis and Medicinal Chemistry

Scientific Field: Organic chemistry, medicinal chemistry

Summary: N-cyclopropyl-3,3-dimethylbutanamide serves as a versatile building block in organic synthesis. Its cyclopropyl group introduces strain, leading to interesting reactivity patterns.

Methods/Experimental Procedures: Researchers can incorporate this compound into synthetic routes by using standard organic reactions (e.g., nucleophilic substitutions, cyclizations, or cross-couplings).

Results/Outcomes: The resulting products may have unique three-dimensional structures, which can be further modified for drug development.

Asymmetric [3 + 2] Photocycloadditions

Scientific Field: Organic chemistry, photochemistry

Summary: Recent research has explored asymmetric [3 + 2] photocycloadditions using cyclopropylamines. These reactions create complex molecular architectures with high enantioselectivity.

Methods/Experimental Procedures: Chiral hydrogen-bonding (H-bonding) catalysis is employed to induce enantiocontrol. The cyclopropylamines act as substrates, participating in photochemical reactions with electron-rich or electron-neutral olefins.

Results/Outcomes: The method enables the construction of all-carbon quaternary stereocenters, valuable for drug discovery and asymmetric catalysis.

N-cyclopropyl-3,3-dimethylbutanamide is a chemical compound characterized by its unique cyclopropyl group and a branched amide structure. Its molecular formula is , and it has a molecular weight of approximately 129.19 g/mol. This compound features a cyclopropyl ring attached to a butanamide backbone, which contributes to its distinct chemical properties and potential biological activities.

Several methods have been reported for synthesizing N-cyclopropyl-3,3-dimethylbutanamide:

- Direct Amidation: The compound can be synthesized through the direct reaction of cyclopropyl amines with appropriate acylating agents.

- Cycloaddition Reactions: Utilizing photocycloaddition methods can yield this compound by reacting cyclopropylamines with olefins under light irradiation conditions .

- Functionalization of Precursor Compounds: Starting from readily available cyclopropyl derivatives, various functionalization steps can lead to the formation of the desired amide.

N-cyclopropyl-3,3-dimethylbutanamide has potential applications in:

- Pharmaceuticals: Given its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

- Chemical Research: It can be used as a building block in organic synthesis and materials science.

- Agricultural Chemicals: Similar compounds have been explored for use in agrochemicals due to their biological activity.

Several compounds share structural similarities with N-cyclopropyl-3,3-dimethylbutanamide. Below is a comparison highlighting their uniqueness:

N-cyclopropyl-3,3-dimethylbutanamide stands out due to its unique cyclopropyl structure that may influence its reactivity and biological interactions compared to these similar compounds.